molecular formula C17H16N2O3S2 B2436678 2-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide CAS No. 1797246-04-8

2-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide

Cat. No.: B2436678
CAS No.: 1797246-04-8
M. Wt: 360.45
InChI Key: PDJCPEYWZIOZJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H16N2O3S2 and its molecular weight is 360.45. The purity is usually 95%.
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Biological Activity

2-(3,5-Dimethylisoxazol-4-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C15H15N3O2S2\text{C}_{15}\text{H}_{15}\text{N}_3\text{O}_2\text{S}_2

This structure includes:

  • An isoxazole ring , which is known for its ability to interact with various biological targets.
  • A thiophene moiety , contributing to the compound’s lipophilicity and potential interactions with hydrophobic pockets in proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The isoxazole ring can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that recognize carboxylate groups. The thiophene ring enhances binding affinity through hydrophobic interactions.

Antimicrobial Activity

Studies have shown that compounds containing isoxazole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been reported to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism.

CompoundStructural FeaturesBiological Activity
3-amino-isoxazoleIsoxazole ring; amino groupAntimicrobial
4-thiophenecarboxylic acidThiophene ring; carboxylic acidAnti-inflammatory
5-methyltriazoleTriazole ring; methyl substitutionAntifungal

Anticancer Activity

The anticancer potential of the compound has been evaluated in various studies. For example, a similar class of compounds demonstrated significant anticancer activity against A549 and C6 tumor cell lines using MTT assays and caspase-3 activation assays . The presence of both isoxazole and thiophene groups may enhance the compound's ability to induce apoptosis in cancer cells.

Study 1: Isoxazole Derivatives

A study focused on the synthesis and biological evaluation of isoxazole derivatives revealed that certain modifications could lead to enhanced anticancer properties. Compounds were tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation .

Study 2: Thiophene-Based Compounds

Research on thiophene-based compounds indicated their effectiveness as dual inhibitors of cyclooxygenase and lipoxygenase pathways, which are crucial in inflammatory processes. This suggests that incorporating thiophene into drug designs may provide additional therapeutic benefits.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-10-14(11(2)22-19-10)7-16(20)18-8-13-3-4-15(24-13)17(21)12-5-6-23-9-12/h3-6,9H,7-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJCPEYWZIOZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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